molecular formula C11H8ClNO2 B1615234 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride CAS No. 52169-89-8

4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride

Cat. No.: B1615234
CAS No.: 52169-89-8
M. Wt: 221.64 g/mol
InChI Key: ZBYONYNIHONAKB-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methyl group at the 4-position, a phenyl group at the 2-position, and a carbonyl chloride group at the 5-position of the oxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of Deoxo-Fluor® as a fluorinating reagent to effect the cyclization of β-hydroxy amides to oxazolines, which are then oxidized to oxazoles using manganese dioxide . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This approach allows for the rapid and efficient production of oxazoles by utilizing packed reactors containing commercial manganese dioxide . The use of flow chemistry enhances the safety and scalability of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include substituted amides, esters, thioesters, and more complex heterocyclic compounds.

Scientific Research Applications

4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The oxazole ring’s aromaticity and electronic properties also play a crucial role in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of specialized molecules and for exploring new chemical reactivities.

Properties

IUPAC Name

4-methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYONYNIHONAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649929
Record name 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52169-89-8
Record name 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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